molecular formula C9H6F3N3O B13708373 3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine

3-(6-(Trifluoromethyl)pyridin-2-yl)isoxazol-5-amine

Katalognummer: B13708373
Molekulargewicht: 229.16 g/mol
InChI-Schlüssel: IPXDKFOFHVWFMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD33022547” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in research and industry. It is a part of a broader class of compounds that exhibit interesting chemical behaviors and reactivity, making it a subject of study for chemists and researchers.

Vorbereitungsmethoden

The synthesis of “MFCD33022547” involves specific synthetic routes and reaction conditions. The preparation method typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the compound. The preparation process is designed to be scalable, allowing for large-scale production while maintaining the quality and consistency of the compound.

Analyse Chemischer Reaktionen

“MFCD33022547” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products. Major products formed from these reactions are often intermediates or derivatives that can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

The compound “MFCD33022547” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrial applications include its use in the development of new materials or as a component in manufacturing processes. The versatility of this compound makes it valuable in multiple research domains.

Wirkmechanismus

The mechanism of action of “MFCD33022547” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and the specific pathways involved. Understanding the mechanism of action is crucial for elucidating the compound’s potential therapeutic or industrial applications.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, “MFCD33022547” exhibits unique properties that distinguish it from others. Similar compounds may share structural similarities but differ in their reactivity, stability, or biological activity. The uniqueness of “MFCD33022547” lies in its specific chemical structure and the resulting properties that make it suitable for particular applications. Some similar compounds include those with analogous functional groups or similar molecular frameworks, but each has distinct characteristics that define their individual uses.

Eigenschaften

Molekularformel

C9H6F3N3O

Molekulargewicht

229.16 g/mol

IUPAC-Name

3-[6-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)7-3-1-2-5(14-7)6-4-8(13)16-15-6/h1-4H,13H2

InChI-Schlüssel

IPXDKFOFHVWFMG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(F)(F)F)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.